Broad-Spectrum Cytotoxicity in HCC Cell Lines
Anticancer agent 222 (Compound 19) demonstrates significant and consistent cytotoxic activity across a panel of six human liver cancer cell lines, including both drug-sensitive and drug-resistant variants. This broad activity profile is compared to the positive control, Fludarabine, a known purine nucleoside analog. The IC50 values for Anticancer agent 222 range from 2.9 to 9.3 µM against Huh7, FOCUS, SNU475, SNU182, HepG2, and Hep3B cells [1]. The study's authors note this activity as 'remarkable' compared to Fludarabine [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.9 - 9.3 µM |
| Comparator Or Baseline | Positive control: Fludarabine |
| Quantified Difference | Described as 'remarkable anticancer activities' in the study [1]. |
| Conditions | Sulforhodamine B (SRB) assay on a panel of six human hepatocellular carcinoma (HCC) cell lines: Huh7, FOCUS, SNU475, SNU182, HepG2, and Hep3B [1]. |
Why This Matters
This data confirms the compound's potent and broad-spectrum activity in a disease-relevant panel, including resistant models, making it a valuable tool for liver cancer research where efficacy against heterogeneous cell populations is critical.
- [1] Fatih Polat M, et al. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. Bioorg Med Chem Lett. 2024;106:129775. View Source
